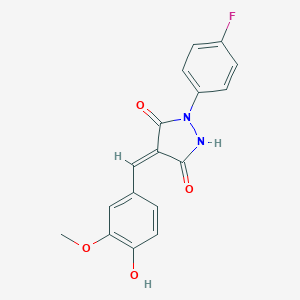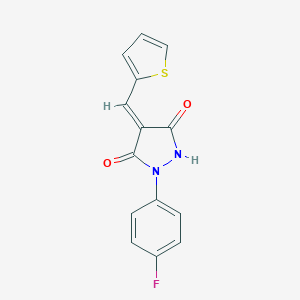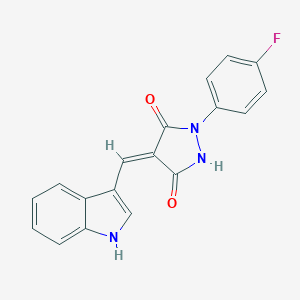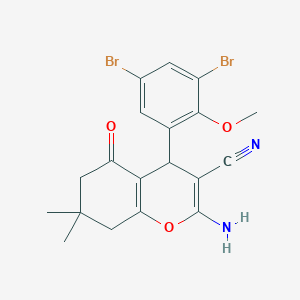![molecular formula C20H19BrN2O4 B301678 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301678.png)
4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential in drug development. This compound is a member of the chromene family and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that it inhibits the activity of certain enzymes involved in cancer cell growth. Another proposed mechanism is that it may induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been suggested that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of various bacteria and fungi. In vivo studies have shown that it can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, it has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its use.
Orientations Futures
There are several future directions for research on 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One potential direction is to further investigate its anti-cancer potential and explore its use in combination with other anti-cancer drugs. Another potential direction is to study its anti-inflammatory properties in more detail and investigate its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, there is potential for the development of new antibiotics based on the anti-microbial properties of this compound.
Méthodes De Synthèse
The synthesis of 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multi-step process that requires the use of several reagents. The first step involves the reaction of 4-hydroxycoumarin with allyl bromide in the presence of a base to produce 4-(allyloxy)-3-bromo-5-methoxyphenyl)-2H-chromen-2-one. This intermediate is then reacted with malononitrile in the presence of a base to form 4-(allyloxy)-3-bromo-5-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. The final step involves the reaction of this intermediate with ammonia to produce the desired compound.
Applications De Recherche Scientifique
The scientific research application of 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is diverse and has been studied in various fields. One of the primary areas of interest is its anti-cancer potential. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Furthermore, this compound has been studied for its anti-microbial properties and has shown promising results in inhibiting the growth of various bacteria and fungi.
Propriétés
Nom du produit |
4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Formule moléculaire |
C20H19BrN2O4 |
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
2-amino-4-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C20H19BrN2O4/c1-3-7-26-19-13(21)8-11(9-16(19)25-2)17-12(10-22)20(23)27-15-6-4-5-14(24)18(15)17/h3,8-9,17H,1,4-7,23H2,2H3 |
Clé InChI |
JYEORTUPOMISHI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)OCC=C |
SMILES canonique |
COC1=C(C(=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)


![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)


![2-amino-4-[3-bromo-5-methoxy-4-(2-propynyloxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301612.png)
![2-amino-4-{2-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301613.png)
![2-amino-4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301614.png)
![2-amino-4-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301618.png)